molecular formula C24H18FN3O4 B6547933 methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate CAS No. 946353-18-0

methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate

Cat. No.: B6547933
CAS No.: 946353-18-0
M. Wt: 431.4 g/mol
InChI Key: QICWQHMXJAJHCK-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a synthetic 1,8-naphthyridine derivative characterized by a 1,8-naphthyridine core substituted at position 1 with a 4-fluorophenylmethyl group, a 2-oxo moiety, and a 3-amido linkage to a methyl 4-aminobenzoate group.

Properties

IUPAC Name

methyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O4/c1-32-24(31)16-6-10-19(11-7-16)27-22(29)20-13-17-3-2-12-26-21(17)28(23(20)30)14-15-4-8-18(25)9-5-15/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICWQHMXJAJHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural analogs differ primarily in substituents at positions 1, 3, and the benzoate/amide group. Key comparisons include:

Key Observations

Fluorinated aryl groups (e.g., 4-fluorophenylmethyl in ) are common in drug design for metabolic stability and target affinity .

Synthetic Methodologies :

  • Amide coupling (e.g., using DMF and amines) is a recurrent strategy for linking carboxamide groups to the naphthyridine core () .
  • Hydrolysis and substitution reactions are employed for introducing halogens or hydroxyl groups () .

Spectroscopic Characterization :

  • Analogs such as those in and were validated via 1H NMR and mass spectrometry, suggesting similar approaches would apply to the target compound .

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